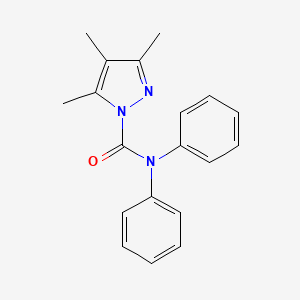
3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is a chemical compound that belongs to the pyrazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry.
Applications De Recherche Scientifique
3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been found to modulate the expression of various genes involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and tyrosine kinases. Additionally, it has been shown to modulate the expression of various genes involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is its high potency against various cancer cell lines. Additionally, it exhibits low toxicity towards normal cells, making it a potential candidate for cancer chemotherapy. However, one of the major limitations of this compound is its poor water solubility, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide. One of the potential applications of this compound is in the development of novel anticancer drugs. Additionally, it can be used as a starting material for the synthesis of other pyrazole derivatives with potential biological activities. Furthermore, the compound can be modified to improve its water solubility and bioavailability, making it more suitable for in vivo applications.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. Its potent antitumor activity, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of cancer and inflammatory diseases. However, further research is needed to fully understand its mechanism of action and to improve its water solubility and bioavailability for in vivo applications.
Méthodes De Synthèse
The synthesis of 3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide involves the reaction of 3,4,5-trimethylpyrazole with diphenylcarbodiimide in the presence of a base. The reaction yields the desired compound as a white crystalline solid with a high yield.
Propriétés
IUPAC Name |
3,4,5-trimethyl-N,N-diphenylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-15(2)20-22(16(14)3)19(23)21(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCVBMAVQADYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

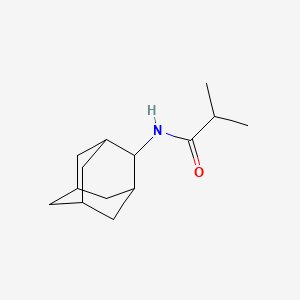
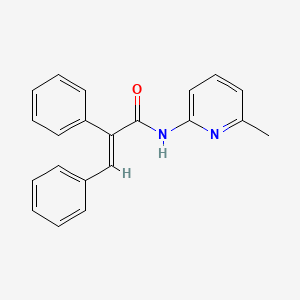
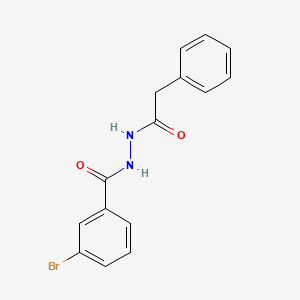
![2-(4-{2-[(3,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5767610.png)
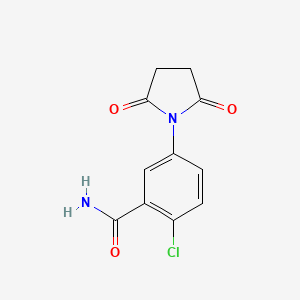
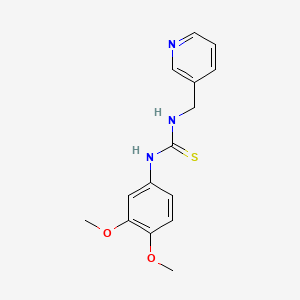
![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)

![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)
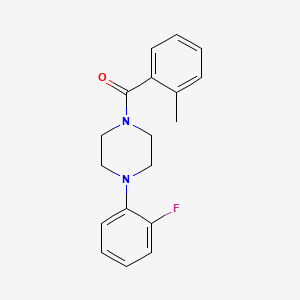
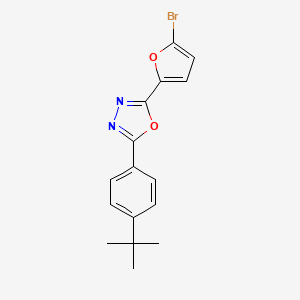
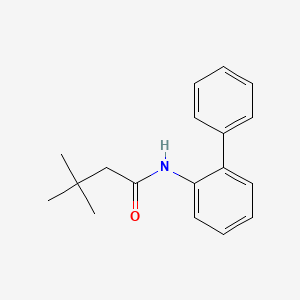
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B5767666.png)
![N,N-diethyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5767670.png)